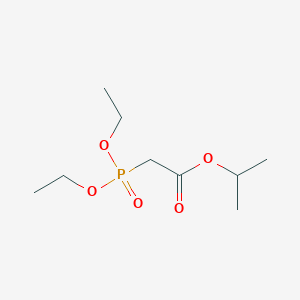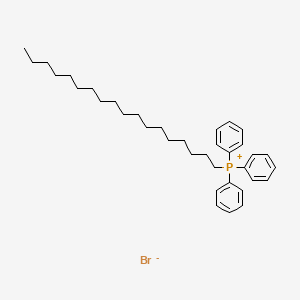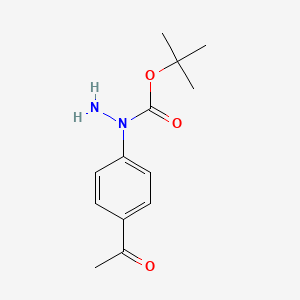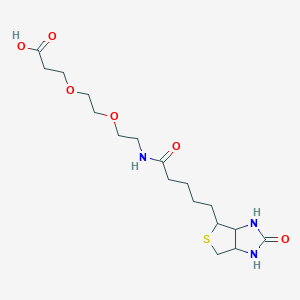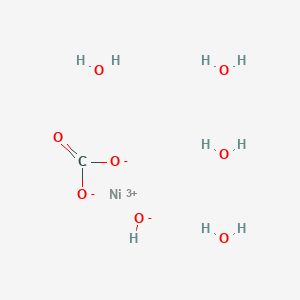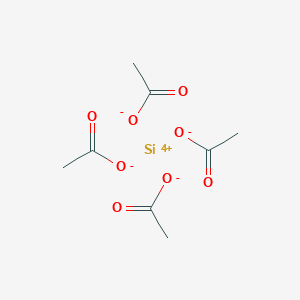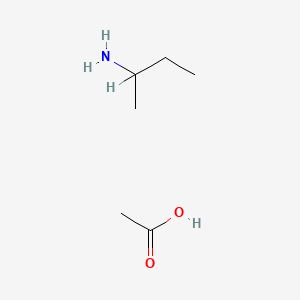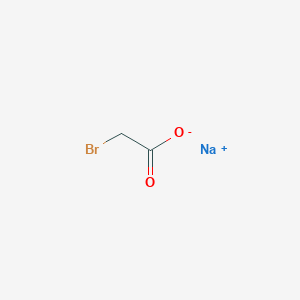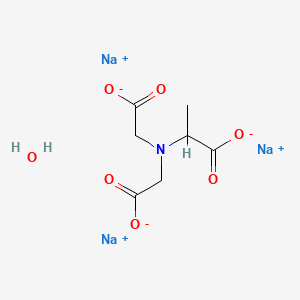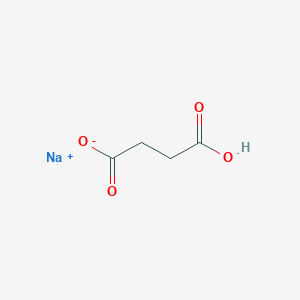
sodium;4-hydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “sodium;4-hydroxy-4-oxobutanoate” is citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid is utilized in various industrial applications, including cleaning agents, cosmetics, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of carbohydrates such as glucose or sucrose by the mold Aspergillus niger. The fermentation process involves the following steps:
Inoculation: The mold Aspergillus niger is inoculated into a nutrient medium containing a carbohydrate source.
Fermentation: The mold ferments the carbohydrate, producing citric acid as a byproduct.
Recovery: The citric acid is recovered from the fermentation broth through filtration and precipitation.
Industrial Production Methods
Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized to maximize yield and efficiency. Key factors include maintaining optimal pH, temperature, and nutrient levels in the fermentation medium. The citric acid is then purified through crystallization and drying.
化学反応の分析
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form carbon dioxide and water.
Reduction: Citric acid can be reduced to form isocitric acid.
Substitution: Citric acid can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Esterification reactions typically involve alcohols and an acid catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Isocitric acid.
Substitution: Various esters of citric acid.
科学的研究の応用
Citric acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.
Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.
Industry: Used in cleaning agents, cosmetics, and food preservation.
作用機序
Citric acid exerts its effects through several mechanisms:
Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.
pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.
Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.
類似化合物との比較
Similar Compounds
Tartaric Acid: Another organic acid used in food and beverage applications.
Malic Acid: Found in apples and used as a flavoring agent.
Lactic Acid: Produced by fermentation and used in food preservation and cosmetics.
Uniqueness of Citric Acid
Citric acid is unique due to its widespread availability, low toxicity, and versatility in various applications. Its ability to chelate metal ions and act as a pH regulator makes it particularly valuable in both scientific research and industrial applications.
特性
IUPAC Name |
sodium;4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSXALQTHVPDQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
